![molecular formula C7H6BNO2S B1426103 Thieno[3,2-c]pyridin-2-ylboronic acid CAS No. 568582-98-9](/img/structure/B1426103.png)
Thieno[3,2-c]pyridin-2-ylboronic acid
概要
説明
Thieno[3,2-c]pyridin-2-ylboronic acid, also known as TPCP, is a synthetic molecule composed of a thienopyridine core and a boronic acid group. It is a versatile molecule that can be applied in various scientific fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry. It is used as a building block for the synthesis of various compounds, and it can be used to create novel compounds with interesting properties. In addition, TPCP can be used to study the biochemical and physiological effects of certain compounds in the body, as well as to investigate the mechanism of action of certain drugs.
科学的研究の応用
1. Application in the Synthesis of GRK2 Inhibitors
- Summary of Application: Thieno[2,3-c]pyridine derivatives are used as ATP-mimetic kinase inhibitors. The thieno[2,3-c]pyridine scaffold meets the criteria for these inhibitors but its use was limited by the availability of synthetic building blocks .
- Methods of Application: The synthesis of these inhibitors involves the preparation of a diverse collection of simple thieno[2,3-c]pyridine derivatives that serve as starting points for future drug discovery programs .
- Results or Outcomes: A hit compound bearing the thieno[2,3-c]pyridine moiety was identified in the search for inhibitors of the GRK2 kinase. Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .
2. Therapeutic Application as Blood-Platelet Aggregation Inhibiting Agents and Antithrombotics
- Summary of Application: Thieno[3,2-c]pyridine derivatives have therapeutic applications as blood-platelet aggregation inhibiting agents and antithrombotics .
- Methods of Application: The preparation process of new thieno[3,2-c]pyridine derivatives involves chemical transformations .
- Results or Outcomes: The new thieno[3,2-c]pyridine derivatives and their addition salts with pharmaceutically acceptable mineral or organic acids have been found to be effective as blood-platelet aggregation inhibiting agents and antithrombotics .
特性
IUPAC Name |
thieno[3,2-c]pyridin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMDFQBZMATQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-c]pyridin-2-ylboronic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

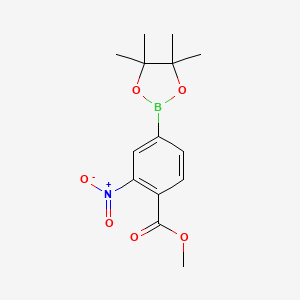
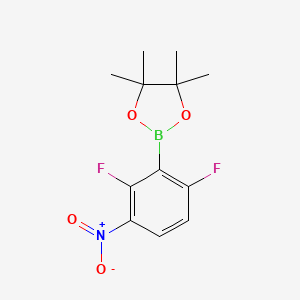
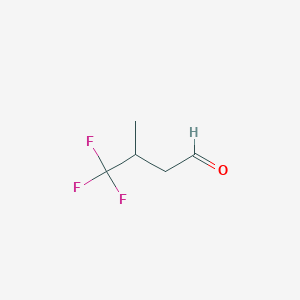
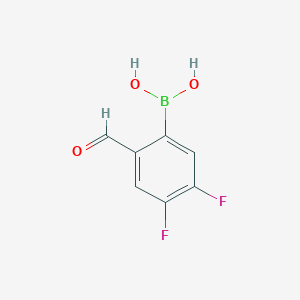

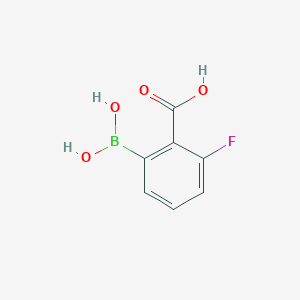
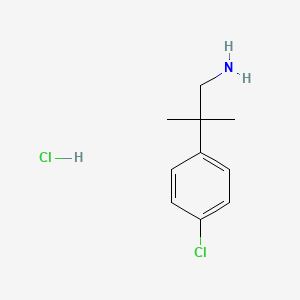
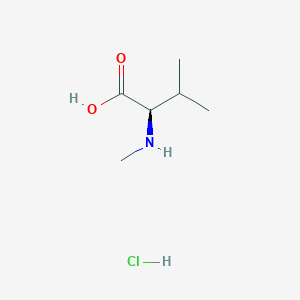
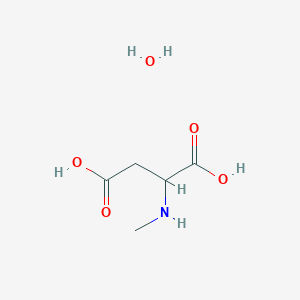
![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)
![Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1426038.png)
![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)

